molecular formula C13H12N2O2 B8417939 8-Methoxy-5,6-dihydrobenzo[h]cinnoline-3(2H)-one

8-Methoxy-5,6-dihydrobenzo[h]cinnoline-3(2H)-one

Cat. No. B8417939
M. Wt: 228.25 g/mol
InChI Key: IACCKZSIBONAQZ-UHFFFAOYSA-N
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Patent
US04755511

Procedure details

In a manner similar to that described in Preparation 3, 6-methoxy-1-tetralone was treated with glyoxylic acid monohydrate and hydrazine hydrate to give 5,6-dihydro-8-methoxybenzo[h]cinnolin-3[2H]-one (m.p. 246-8°; from aqueous ethanol); ν(Nujol mull) 3320-2200, 1667, 1601, 1270 and 1048 cm-1 ; δ(DMSO-d6) 2.81 (4H,m,5,6-H2), 3.80 (3H,s,OCH3), 6.71 (1H,s,4-H), 6.90 (2H,m,7,9-H), 7.82 (1H,m,10-H), 12.73 (1H,s,NH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=O)[CH2:8][CH2:7][CH2:6]2.O.[C:15]([OH:19])(=O)[CH:16]=O.O.[NH2:21][NH2:22]>>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:9]3[C:8](=[CH:16][C:15](=[O:19])[NH:21][N:22]=3)[CH2:7][CH2:6][C:5]=2[CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(CCC3=CC(NN=C23)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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